4-Methyl erlotinib chemical structure and properties
4-Methyl erlotinib chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl erlotinib, with the formal name N-(3-ethynyl-4-methylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine, is a close structural analog and methylated derivative of erlotinib.[1] Erlotinib is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in oncology.[2] While erlotinib is an established therapeutic agent for non-small cell lung cancer and pancreatic cancer, 4-methyl erlotinib has found its primary application as an internal standard in analytical and pharmacokinetic studies for the quantification of erlotinib and its metabolites in biological matrices such as human plasma.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of 4-methyl erlotinib.
Chemical Structure and Properties
4-Methyl erlotinib shares the core quinazoline structure of erlotinib, with the key difference being the addition of a methyl group at the 4-position of the 3-ethynylphenyl moiety. This subtle structural modification results in a slightly higher molecular weight and likely alters its physicochemical and biological properties, though detailed studies on the latter are not extensively available in public literature.
Chemical Structure
| IUPAC Name | N-(3-ethynyl-4-methylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine |
| Synonyms | OSI-597 |
| CAS Number | 1346601-52-2 |
| Chemical Formula | C₂₃H₂₅N₃O₄ |
| Molecular Weight | 407.46 g/mol |
| Canonical SMILES | CC1=C(C=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OCCOC)OCCOC)C#C |
| InChI Key | PENVNSXCNXIPIF-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 224-228 °C (decomposed) | |
| Solubility | Soluble in DMSO and DMF | |
| UV max | 226, 248, 336 nm | [1] |
Biological Activity and Mechanism of Action
As a close analog of erlotinib, 4-methyl erlotinib is presumed to act as an inhibitor of the EGFR tyrosine kinase. The mechanism of action for erlotinib involves its competitive and reversible binding to the ATP binding site within the intracellular tyrosine kinase domain of EGFR.[3] This inhibition prevents the autophosphorylation of the receptor, which in turn blocks the downstream signaling cascades, primarily the Ras/Raf/MEK/ERK and PI3K/Akt pathways, that are crucial for cancer cell proliferation, survival, and metastasis.[3]
While it is plausible that 4-methyl erlotinib exhibits similar inhibitory activity against EGFR, there is a lack of publicly available data such as IC50 values and kinase selectivity profiles to quantitatively confirm its potency and specificity. Its primary documented use is as an analytical tool rather than a therapeutic or investigational agent.
EGFR Signaling Pathway
The following diagram illustrates the EGFR signaling pathway and the presumed point of inhibition by 4-methyl erlotinib, based on the known mechanism of erlotinib.
Pharmacokinetic Properties
There is no specific pharmacokinetic data available for 4-methyl erlotinib in the public domain. For its parent compound, erlotinib, it is orally bioavailable and extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4.[4]
Experimental Protocols
The primary application of 4-methyl erlotinib is as an internal standard for the accurate quantification of erlotinib and its metabolites in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantification of Erlotinib in Human Plasma using LC-MS/MS
The following protocol is adapted from the validated method described by Svedberg et al. (2015).[5]
1. Materials and Reagents:
-
4-Methyl erlotinib (as internal standard)
-
Erlotinib reference standard
-
Human plasma (EDTA)
-
Acetonitrile (ACN)
-
Ammonium acetate
-
Methanol
-
Water (LC-MS grade)
2. Standard and Internal Standard Preparation:
-
Prepare stock solutions of erlotinib and 4-methyl erlotinib in a suitable organic solvent (e.g., DMSO or methanol).
-
Prepare working solutions by diluting the stock solutions with an appropriate solvent mixture (e.g., 50% methanol in water).
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma sample, add 20 µL of the internal standard working solution (4-methyl erlotinib).
-
Vortex mix for 10 seconds.
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Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A suitable C18 reversed-phase column (e.g., BEH XBridge C18, 100 x 2.1 mm, 1.7 µm).[5]
-
Mobile Phase A: 5 mM Ammonium acetate in water.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Flow Rate: 0.7 mL/min.[5]
-
Gradient: A suitable gradient to achieve separation of erlotinib and the internal standard.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM transitions:
-
Erlotinib: Precursor ion (m/z) -> Product ion (m/z)
-
4-Methyl erlotinib: Precursor ion (m/z) -> Product ion (m/z)
-
-
5. Data Analysis:
-
Quantify the concentration of erlotinib in the plasma samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.
Experimental Workflow for LC-MS/MS Quantification
The following diagram outlines the key steps in the experimental workflow for the quantification of erlotinib using 4-methyl erlotinib as an internal standard.
Conclusion
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. SMPDB [smpdb.ca]
- 4. ClinPGx [clinpgx.org]
- 5. A validated liquid chromatography tandem mass spectrometry method for quantification of erlotinib, OSI-420 and didesmethyl erlotinib and semi-quantification of erlotinib metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
